molecular formula C18H16Cl2N6O2S B258632 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B258632
M. Wt: 451.3 g/mol
InChI Key: YQFOWRYXKWZYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include alkylating agents, chlorinating agents, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring .

Scientific Research Applications

7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. The purine core may interact with nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imidazole and purine moieties in 7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE makes it unique. This combination allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C18H16Cl2N6O2S

Molecular Weight

451.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione

InChI

InChI=1S/C18H16Cl2N6O2S/c1-23-7-6-21-16(23)29-17-22-14-13(15(27)25(3)18(28)24(14)2)26(17)9-10-4-5-11(19)12(20)8-10/h4-8H,9H2,1-3H3

InChI Key

YQFOWRYXKWZYBG-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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